molecular formula C6H4ClNS B8650608 2-chloro-4H-thieno[3,2-b]pyrrole

2-chloro-4H-thieno[3,2-b]pyrrole

Cat. No.: B8650608
M. Wt: 157.62 g/mol
InChI Key: TVMWZNCPLCYZLH-UHFFFAOYSA-N
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Description

2-chloro-4H-thieno[3,2-b]pyrrole is a useful research compound. Its molecular formula is C6H4ClNS and its molecular weight is 157.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4ClNS

Molecular Weight

157.62 g/mol

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C6H4ClNS/c7-6-3-4-5(9-6)1-2-8-4/h1-3,8H

InChI Key

TVMWZNCPLCYZLH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1SC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (4 g, prepared by following the procedure described in WO2002/20530), and 0.7 g of Cu powder in 45 mL of quinoline was vented once with nitrogen, and then heated at 160° C. under nitrogen atmosphere for 2 h. The reaction mixture was cooled to r.t. and treated with 150 mL of 3N HCl and diluted with 100 mL of 1:1 EtOAc/hexane. The reaction mixture was then filtered through a pad of silica gel and the filter cake was washed with 200 mL of 1:1 EtOAc/hexanes. The organic phase was separated and washed with 200 mL of brine and dried over Na2SO4. After filtration and concentration, 3.5 g of the crude title compound was obtained as brown oil which was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
EtOAc hexane
Quantity
100 mL
Type
solvent
Reaction Step Five

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